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molecular formula C11H13N3O B159821 5-(4-ethoxyphenyl)-1H-pyrazol-3-amine CAS No. 129117-13-1

5-(4-ethoxyphenyl)-1H-pyrazol-3-amine

Cat. No. B159821
M. Wt: 203.24 g/mol
InChI Key: KLCKUJMHTNSQBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05132424

Procedure details

A (21.1 g, 112 mmole) portion of p-ethoxy-benzoylacetonitrile from Part A hereinabove and hydrazine monohydrate (7.0 mL, 144 mmole) were combined in 95% ethanol (145 mL) and refluxed for two hours. After cooling, the solvent was evaporated under vacuum and the crystalline residue recrystallized from ethyl acetate (500 mL) to afford 16.14 g (71%) of the subtitled compound as fine white needles (m.p. 152°-156°). An analytical sample was prepared with a second recrystallization (m.p. 155°-157°). 1H NMR (DMSO d6, δ) 7.57 (d, 2H, J=9 Hz, o-phenyl), 6.93 (d, 2H, J=9 Hz, m-phenyl), 5.70 (bs, 1H, pyrazole N-H), 4.35 (bs, 2H, NH2), 4.03 (q, 2H, J=7 Hz), 1.34 (t, 3H, J=7 Hz); IR (mull) 3397, 3136, 1615; 1519, 1474 cm-1 ; UV (ethanol) λ-max(ε) 205(25000), 261(20500); MS m/e(rel. intens.) 203 (M+, 100), 175, (90), 146 (35); Analysis calc'd for C11H13N3O=C, 65.01; H, 6.45; N, 20.67; found=C, 64.73; H, 6.77; N, 20.59; TLC (silica, 15% MeOH/CHCl3) Rf=0.50.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
Quantity
145 mL
Type
reactant
Reaction Step Three
Yield
71%

Identifiers

REACTION_CXSMILES
C(O[C:4]1[CH:14]=[CH:13][C:7]([C:8]([CH2:10][C:11]#[N:12])=O)=[CH:6][CH:5]=1)C.O.[NH2:16][NH2:17].[CH2:18]([OH:20])[CH3:19]>>[CH2:18]([O:20][C:4]1[CH:5]=[CH:6][C:7]([C:8]2[NH:17][N:16]=[C:11]([NH2:12])[CH:10]=2)=[CH:13][CH:14]=1)[CH3:19] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC1=CC=C(C(=O)CC#N)C=C1
Step Two
Name
Quantity
7 mL
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
145 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for two hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
the crystalline residue recrystallized from ethyl acetate (500 mL)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC1=CC=C(C=C1)C1=CC(=NN1)N
Measurements
Type Value Analysis
AMOUNT: MASS 16.14 g
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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